(5-Amino-4-methylpyridin-3-YL)boronic acid pinacol ester
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Overview
Description
(5-Amino-4-methylpyridin-3-YL)boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both amino and boronic acid ester groups in its structure makes it a versatile intermediate for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the coupling with the pyridine derivative . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4-methylpyridin-3-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone, depending on the reaction conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Deprotected Amines: Formed from protodeboronation reactions.
Scientific Research Applications
(5-Amino-4-methylpyridin-3-YL)boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Amino-4-methylpyridin-3-YL)boronic acid pinacol ester primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-boronic acid pinacol ester: Another pyridine-based boronic ester used in similar coupling reactions.
5-Methoxy-3-pyridineboronic acid pinacol ester: Used in the synthesis of fluorescent ligands.
Uniqueness
(5-Amino-4-methylpyridin-3-YL)boronic acid pinacol ester is unique due to the presence of the amino group, which provides additional reactivity and functionalization options. This makes it a valuable intermediate for the synthesis of biologically active compounds and advanced materials.
Properties
Molecular Formula |
C12H19BN2O2 |
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Molecular Weight |
234.10 g/mol |
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 |
InChI Key |
ZVZJGNALZGRXIZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)N |
Origin of Product |
United States |
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